2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine skeleton is known for its diverse biological activities and is used as a scaffold in the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a catalyst.
Another approach involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, can increase the yield of the desired product by reducing competing intermolecular reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Nucleophilic aromatic substitution reactions can be carried out under basic conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis strategies.
Substitution: Basic conditions with non-nucleophilic alcoholic solvents like tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of novel tetracyclic derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its diverse biological activities. For example, it has been shown to exhibit antitumor activity by interacting with specific cancer cell lines .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Zolpidem: A sedative drug with a similar imidazo[1,2-a]pyridine core.
Alpidem: A neurotropic drug with a related structure.
Olprinone: A cardiotonic agent with an imidazo[1,2-a]pyridine scaffold.
These compounds share the imidazo[1,2-a]pyridine core but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C14H11ClN2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-4-2-7-14-16-13(9-17(10)14)11-5-3-6-12(15)8-11/h2-9H,1H3 |
InChI Key |
PLBHKYFAIKUMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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